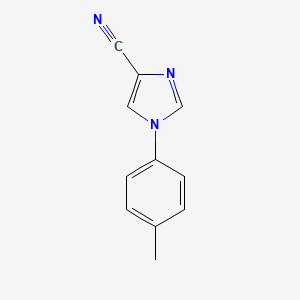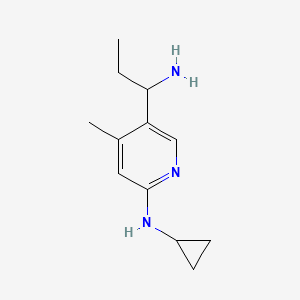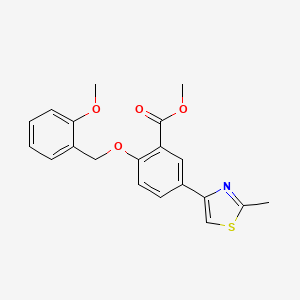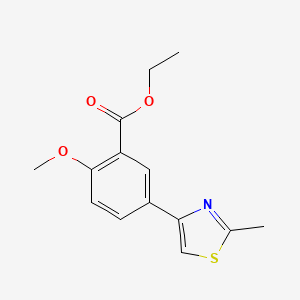![molecular formula C8H7ClOS B11788321 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno es un compuesto orgánico que pertenece a la clase de benzotiofenos. Los benzotiofenos son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de tiofeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-etoxi-6,7-dihidrobenzo[b]tiofeno con diclorocarbeno, lo que lleva a la formación de un aducto que se reordena térmicamente para producir el compuesto deseado . Las condiciones de reacción generalmente implican el uso de un solvente como el metanol y la aplicación de calor para facilitar el proceso de reordenamiento.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear principios de química verde, como minimizar el uso de reactivos y disolventes tóxicos, para hacer que el proceso sea más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro o tetrahidro correspondientes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de benzotiofeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a la actividad antimicrobiana .
Comparación Con Compuestos Similares
Compuestos similares
5-cloro-4-etoxi-8H-ciclohepta[b]tiofeno: Similar en estructura pero con diferentes sustituyentes y sistemas de anillos.
Derivados de benzo[d]tiazol-2-tiol: Estos compuestos comparten el núcleo de benzotiofeno, pero tienen diferentes grupos funcionales y actividades biológicas.
Unicidad
El 7(4H)-oxo-3-cloro-5,6-dihidrobenzo[b]tiofeno es único debido a su sustitución específica de cloro y la presencia del sistema de anillo dihidrobenzo[b]tiofeno. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H7ClOS |
|---|---|
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
3-chloro-5,6-dihydro-4H-1-benzothiophen-7-one |
InChI |
InChI=1S/C8H7ClOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 |
Clave InChI |
UMWBXHZAGUOZIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)SC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)


![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)




![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
